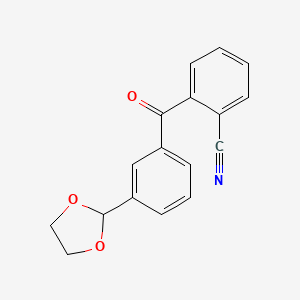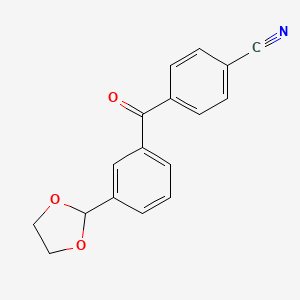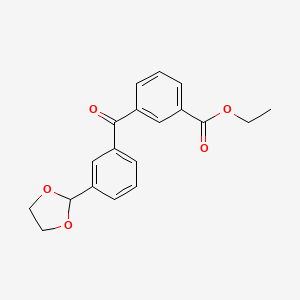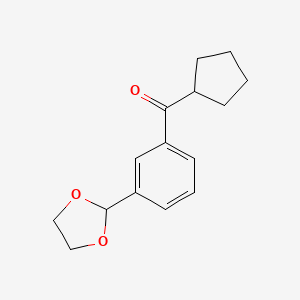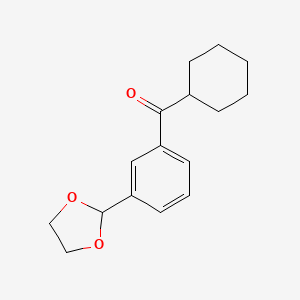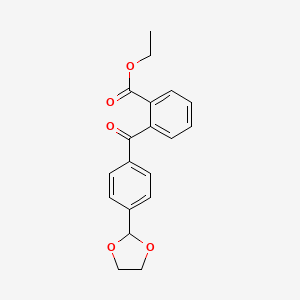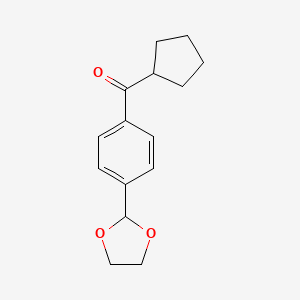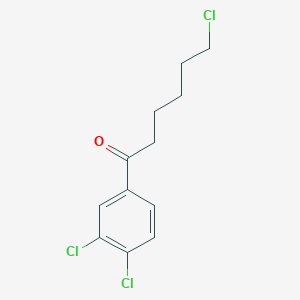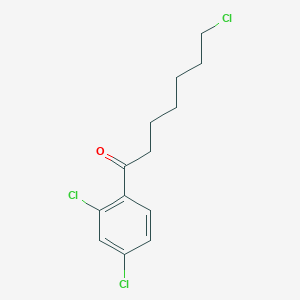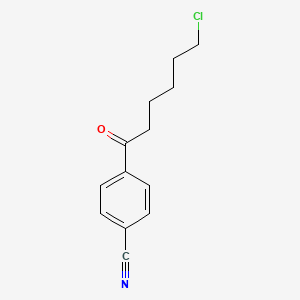![molecular formula C12H14ClN3O B3023974 7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1016818-09-9](/img/structure/B3023974.png)
7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Overview
Description
7-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, or 7-chloro-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements in a ring structure. 7-Chloro-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a valuable synthetic intermediate used in the production of various pharmaceuticals, insecticides, and other compounds. It has also been used in the synthesis of various novel heterocyclic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis of spiro[piperidine-quinazolin]-ones, highlighting their complex chemistry and potential as scaffolds in drug discovery. For instance, the synthesis and evaluation of spiro[piperidine-quinazolin]-ones as NOP ligands demonstrated their partial agonistic activity, with certain compounds acting as pure antagonists (Mustazza et al., 2006). This highlights the compound's interaction with the nociceptin receptor, an area of interest in pain and addiction research.
Another study focused on the solid-phase synthesis of spiroquinazolinones, emphasizing their unique 3D architectures and pharmacological relevance (Pospíšilová et al., 2018). This work presents an innovative approach to generating complex molecules with potential biological activities.
Potential Biological Activities
The exploration of spiro compounds also extends to their potential biological activities. Research into novel spiropiperidines as highly potent and subtype selective σ-receptor ligands part 1, for example, has shown that these compounds exhibit significant affinity for σ1- and σ2-receptors, implicating them in the development of treatments for pain, cancer, and neurological disorders (Maier & Wünsch, 2002).
Application in Drug Synthesis
The compound's utility is further demonstrated in the synthesis of fluorine-containing substituted spiroquinolines, offering a rapid one-pot multi-component reaction under microwave irradiation and sonication. This method provides excellent yields in short reaction times, making it valuable for generating fluorinated quinoline derivatives for biological screening tests (Dandia et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-8-1-2-9-10(7-8)15-12(16-11(9)17)3-5-14-6-4-12/h1-2,7,14-15H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZGETWKFNKOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC3=C(C=CC(=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






